4,6-ジサブスティチュート 2-デオキシストレプタミン

4,6-ジサブスティチュートされた2-デオキシスレプタミンは、2-デオキシスレプタミンコアの4および6位置における構造的変更によって特徴付けられるアミノグリコシド誘導体の一種である。これらの化合物は、細菌のリボソームRNAへの結合親和性が向上し、耐性菌に対する効果が改善される。主な利点には、広域な抗菌活性、特にグラム陰性病原体に対する効果が挙げられ、また一般的なアミノグリコシド修飾酵素に対する感受性が低下している。戦略的な置換パターンにより、第1世代のアミノグリコシドに比べて安定性が向上し、腎毒性が軽減される薬物動態特性も改善されている。これらの特徴により、これらの化合物は困難な感染症に対処する上で価値があり、副作用を軽減することができる。さらにモジュール式合成により、特定の治療用途に向けたターゲティング最適化が可能となる。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

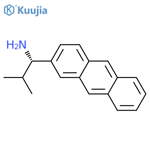

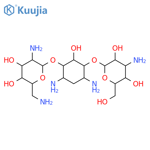

|

Amikacin | 37517-28-5 | C22H43N5O13 |

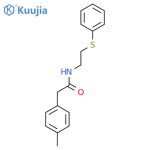

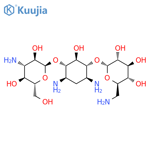

|

Bekanamycin | 4696-76-8 | C18H37N5O10 |

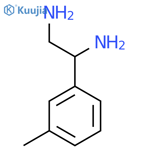

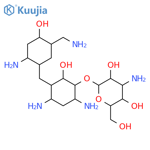

|

kanamycin | 8063-07-8 | C18H36N4O11 |

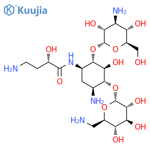

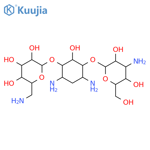

|

tobramycin | 32986-56-4 | C18H37N5O9 |

|

Kanamycin A Deuterated | 1174286-24-8 | C18H36N4O11 |

関連文献

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

推奨される供給者

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品